molecular formula C27H46O B045303 Zymostenol CAS No. 566-97-2

Zymostenol

Cat. No.: B045303
CAS No.: 566-97-2
M. Wt: 386.7 g/mol
InChI Key: QETLKNDKQOXZRP-XTGBIJOFSA-N
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Mechanism of Action

Target of Action

Zymostenol primarily targets the Emopamil-Binding Protein (EBP) . EBP is an endoplasmic reticulum membrane protein involved in cholesterol biosynthesis, autophagy, and oligodendrocyte formation . It also acts as a retinoic acid receptor-related orphan receptor γ (RORγ) agonist .

Mode of Action

This compound interacts with its target, EBP, by exploiting its positively-charged amine group to mimic the carbocationic sterol intermediate . This interaction facilitates the conversion of Δ8-sterols (e.g., zymosterol and this compound) to their corresponding 7-isomers .

Biochemical Pathways

This compound is a late-stage precursor in the biosynthesis of cholesterol . It is part of the cholesterol synthesis pathway, specifically the Kandutsch-Russell and Bloch pathways . The conversion of this compound into cholesterol occurs in the endoplasmic reticulum .

Pharmacokinetics

It is known that this compound accumulates quickly in the plasma membrane coming from the cytosol . The movement of this compound across the cytosol is more than twice as fast as the movement of cholesterol itself .

Result of Action

This compound enhances the formation of myelin basic protein-positive (MBP+) oligodendrocytes from mouse epiblast stem cell-derived oligodendrocyte progenitor cells . It also arrests the MCF-7 cell cycle in the G0-G1 phase .

Action Environment

The relative use of the Bloch and modified K–R pathways, which involve this compound, is highly variable, tissue-specific, flux-dependent, and epigenetically fixed . This suggests that the action, efficacy, and stability of this compound can be influenced by environmental factors such as the specific tissue type and cellular environment.

Biochemical Analysis

Biochemical Properties

Zymostenol is a biosynthetic precursor of cholesterol in the Kandutsch-Russell pathway . It differs from cholesterol in the position and number of double bonds . The conversion of this compound into cholesterol occurs in the endoplasmic reticulum . The enzymes involved in this process include sterol Δ7-Δ8 isomerase .

Cellular Effects

This compound has been shown to influence cell differentiation and autophagy . It accumulates in cells following administration of microsomal antiestrogen-binding site (AEBS) ligands, such as tamoxifen, which are associated with cell differentiation and a protective type of autophagy .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into cholesterol in the endoplasmic reticulum . This process is catalyzed by the enzyme sterol Δ7-Δ8 isomerase . The conversion of this compound into cholesterol is a crucial step in the cholesterol biosynthesis pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to influence membrane organization and dynamics in fluid and gel phase membranes . The effect of this compound on these properties is similar to that of cholesterol and its other biosynthetic precursor, lathosterol .

Metabolic Pathways

This compound is involved in the cholesterol synthesis pathway, specifically the Kandutsch-Russell pathway . It is converted into cholesterol in the endoplasmic reticulum, a process that involves the enzyme sterol Δ7-Δ8 isomerase .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It accumulates quickly in the plasma membrane coming from the cytosol . The movement of this compound across the cytosol is more than twice as fast as the movement of cholesterol itself .

Subcellular Localization

This compound is localized in the endoplasmic reticulum where it is converted into cholesterol . The movement of this compound across the cytosol to the plasma membrane is faster than that of cholesterol, indicating a unique subcellular localization and movement pattern for this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zymostenol can be synthesized through the reduction of zymosterol, another intermediate in the cholesterol biosynthesis pathway. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves the fermentation of yeast or other microorganisms that are genetically engineered to overproduce sterol intermediates. The fermentation process is followed by extraction and purification steps to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Zymostenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Zymostenol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in the cholesterol biosynthesis pathway and its structural properties. Unlike other sterol intermediates, this compound has a distinct position and number of double bonds, which influence its reactivity and function in the biosynthesis process .

Properties

IUPAC Name

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23-24,28H,6-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETLKNDKQOXZRP-XTGBIJOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205162
Record name Zymostenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5alpha-Cholest-8-en-3beta-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006841
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

566-97-2
Record name Δ8-Cholestenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zymostenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zymostenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZYMOSTENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3GY707BLC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5alpha-Cholest-8-en-3beta-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006841
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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